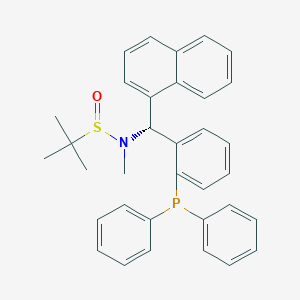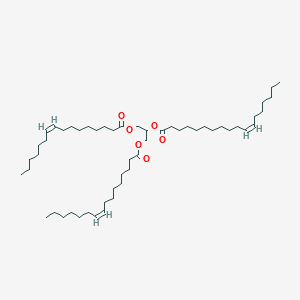
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a triacylglycerol molecule composed of two palmitoleic acid molecules and one 11(Z)-octadecenoic acid molecule esterified to a glycerol backbone. Triacylglycerols are a type of lipid that serve as a major form of energy storage in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol typically involves the esterification of glycerol with palmitoleic acid and 11(Z)-octadecenoic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: Involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Enzymatic Synthesis: Utilizes lipases as biocatalysts under mild conditions, offering higher specificity and fewer by-products.
Industrial Production Methods
Industrial production may involve large-scale enzymatic processes due to their efficiency and eco-friendliness. The process typically includes the purification of fatty acids, their esterification with glycerol, and subsequent purification of the triacylglycerol product.
化学反应分析
Types of Reactions
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: Breaking down into glycerol and free fatty acids.
Transesterification: Exchange of fatty acid groups with other alcohols or acids.
Common Reagents and Conditions
Oxidation: Performed using reagents like hydrogen peroxide or atmospheric oxygen under controlled conditions.
Hydrolysis: Catalyzed by acids, bases, or enzymes such as lipases.
Transesterification: Catalyzed by acids, bases, or enzymes under mild to moderate temperatures.
Major Products
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrolysis: Glycerol, palmitoleic acid, 11(Z)-octadecenoic acid.
Transesterification: New esters and glycerol.
科学研究应用
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol has various applications in scientific research:
Chemistry: Studied for its physical and chemical properties, including melting point, solubility, and reactivity.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Explored for potential therapeutic uses, such as in lipid-based drug delivery systems.
Industry: Used in the formulation of cosmetics, food products, and biofuels.
作用机制
The mechanism of action of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol involves its metabolism in the body:
Molecular Targets: Enzymes such as lipases and esterases that hydrolyze the compound into free fatty acids and glycerol.
Pathways: The free fatty acids are further metabolized through β-oxidation to produce energy, while glycerol enters glycolysis or gluconeogenesis pathways.
相似化合物的比较
Similar Compounds
1,2,3-Triacylglycerols: Composed of three fatty acids esterified to glycerol.
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Similar structure but with oleic acid instead of 11(Z)-octadecenoic acid.
Uniqueness
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is unique due to its specific combination of fatty acids, which may confer distinct physical, chemical, and biological properties compared to other triacylglycerols.
属性
分子式 |
C53H96O6 |
|---|---|
分子量 |
829.3 g/mol |
IUPAC 名称 |
1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |
InChI 键 |
CTVQVPZGEHHSBY-BUTYCLJRSA-N |
手性 SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
规范 SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


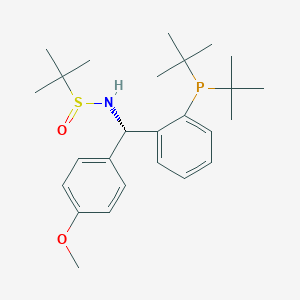

![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)
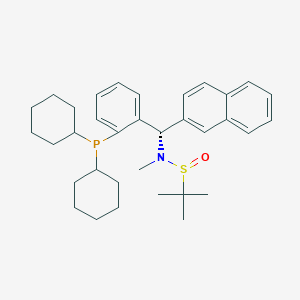

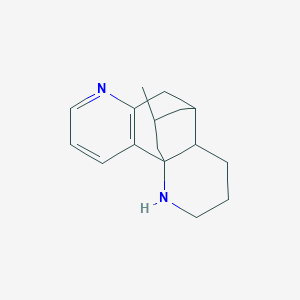
![2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
![1-(5a,5b,8,8,11a,13b-Hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl)ethanone](/img/structure/B12298422.png)

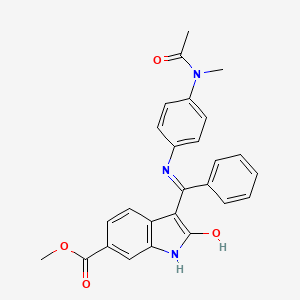
![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

